molecular formula C9H16N2OS B1491505 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide CAS No. 2092561-51-6

2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide

Cat. No. B1491505
CAS RN: 2092561-51-6
M. Wt: 200.3 g/mol
InChI Key: AJBHOOZBYCHSGN-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide, also known as ACPT, is a cyclopropylacetamide derivative of the amino acid thiophene. It is a synthetic compound that has been studied extensively for its potential applications in a variety of scientific research fields. ACPT has been found to possess a range of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, like the compound , have been studied for their anticancer properties . The structure of thiophene, which is part of this compound, allows for the development of molecules that can interact with various biological targets. Research has shown that modifications to the thiophene moiety can lead to compounds with potential anticancer activity.

Pharmaceutical Applications: Anti-inflammatory Drugs

The compound’s thiophene ring is similar to that found in suprofen , a nonsteroidal anti-inflammatory drug . This suggests that 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide could be a precursor or a structural inspiration for developing new anti-inflammatory agents.

Material Science: Corrosion Inhibitors

In material science, thiophene derivatives are known to act as corrosion inhibitors . The compound could be utilized in research to develop new materials that prevent corrosion, enhancing the longevity and durability of metals in various industrial applications.

Organic Semiconductors

Thiophene-based molecules play a significant role in the advancement of organic semiconductors . The compound could contribute to the research and development of organic semiconductor materials, which are crucial for flexible electronics and solar cells.

Organic Light-Emitting Diodes (OLEDs)

The compound’s thiophene core is integral in the fabrication of OLEDs . It could be used to synthesize new organic compounds that emit light more efficiently, leading to advancements in display technology and lighting.

Pharmacological Research: Sodium Channel Blockers

Similar thiophene compounds have been used as voltage-gated sodium channel blockers . This indicates that 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide might have applications in pharmacological research related to the modulation of sodium channels, which is important in pain management and anesthesia.

properties

IUPAC Name

2-amino-N-cyclopropyl-N-(thiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2OS/c10-5-9(12)11(7-1-2-7)8-3-4-13-6-8/h7-8H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBHOOZBYCHSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCSC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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